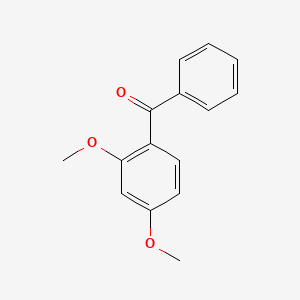

(2,4-Dimethoxyphenyl)(phenyl)methanone

Description

Significance of Diaryl Ketones in Contemporary Organic Chemistry

Diaryl ketones represent a pivotal class of organic compounds characterized by a carbonyl group connecting two aryl moieties. Their importance in modern organic chemistry is multifaceted, stemming from their prevalence in natural products, their utility as versatile synthetic intermediates, and their application in materials science and medicinal chemistry.

Key Roles of Diaryl Ketones:

Synthetic Building Blocks: Diaryl ketones are fundamental precursors for the synthesis of a wide array of more complex molecules. rsc.org Their carbonyl group can undergo a variety of transformations, including reduction to diarylmethanols and diarylmethanes, and can serve as a linchpin for constructing larger molecular architectures. rsc.org

Photoinitiators: A significant application of diaryl ketones lies in their role as photoinitiators for polymerization reactions. beilstein-journals.org Upon exposure to light, they can generate reactive species that initiate the polymerization process, making them crucial in industries related to UV-curable coatings, adhesives, and inks. ontosight.aiguidechem.com

Medicinal Chemistry Scaffold: The diaryl ketone motif is a common feature in many biologically active compounds and pharmaceutical agents. nih.gov The specific substitution patterns on the aryl rings can be fine-tuned to modulate the biological activity of these molecules, leading to the development of new therapeutic agents. nih.gov

Natural Products: The diaryl ketone core is found in various natural products, some of which exhibit interesting biological properties, such as insecticidal and antifungal activities. nih.gov

The synthesis of diaryl ketones has also been an area of intense research, with numerous methods being developed to achieve their efficient and selective preparation. These methods range from classical approaches like the Friedel-Crafts acylation to more modern palladium-catalyzed cross-coupling reactions. rsc.org

Structural Context and Research Relevance of Dimethoxybenzophenone (B8647296) Derivatives

Within the broader class of diaryl ketones, dimethoxybenzophenone derivatives, which feature one or more methoxy (B1213986) groups on the phenyl rings, have garnered considerable attention due to their distinct electronic and photophysical properties. The position and number of methoxy groups significantly influence the molecule's reactivity, absorption of ultraviolet (UV) radiation, and biological activity.

Research Highlights of Dimethoxybenzophenone Derivatives:

UV Absorption and Photostabilization: Many dimethoxybenzophenone derivatives are effective UV absorbers. guidechem.com This property makes them valuable additives in sunscreens and for the photostabilization of plastics and other materials, protecting them from degradation by UV light.

Pharmaceutical and Biological Activities: The substitution of methoxy groups on the benzophenone (B1666685) scaffold has been shown to impart a range of biological activities. Research has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain dimethoxybenzophenone derivatives have demonstrated cytotoxicity against various human cancer cell lines. nih.gov

Synthetic Intermediates: Similar to other diaryl ketones, dimethoxybenzophenones serve as important intermediates in organic synthesis. chemicalbook.comfishersci.ca The methoxy groups can influence the regioselectivity of subsequent reactions and can also be demethylated to yield corresponding hydroxybenzophenones, which are also of significant interest.

The table below summarizes the research relevance of selected dimethoxybenzophenone derivatives.

| Derivative | Key Research Area | Noteworthy Applications/Findings |

| 4,4'-Dimethoxybenzophenone (B177193) | Photochemistry, Polymer Science | Used as a photoinitiator in polymerization reactions. ontosight.ai |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | UV Absorption | A common ingredient in sunscreens and for UV stabilization of polymers. |

| (2,4-Dimethoxyphenyl)(phenyl)methanone | Medicinal Chemistry, Materials Science | Investigated for its potential antimicrobial and anticancer properties, and as a component in photochromic materials. |

Overview of Current Research Trends and Prospective Research Directions for (2,4-Dimethoxyphenyl)(phenyl)methanone

(2,4-Dimethoxyphenyl)(phenyl)methanone, the focal compound of this article, is a specific dimethoxybenzophenone derivative that has been the subject of targeted research. Its chemical structure, featuring a phenyl group and a 2,4-dimethoxyphenyl group attached to a carbonyl moiety, provides a unique combination of electronic and steric properties.

Current Research Focus:

Synthesis: Efficient synthetic routes to (2,4-Dimethoxyphenyl)(phenyl)methanone have been developed, with common methods including the Friedel-Crafts acylation and Grignard reactions.

Biological Investigations: A significant portion of the research on this compound has been directed towards its potential biological activities. Studies have explored its efficacy as an antimicrobial and anticancer agent, making it a candidate for further investigation in pharmaceutical development.

Photochromic Properties: The compound has been noted for its photochromic properties, meaning it can undergo reversible changes in its chemical structure and, consequently, its color upon exposure to light. This characteristic suggests potential applications in the development of smart materials and optical devices.

Synthetic Precursor: (2,4-Dimethoxyphenyl)(phenyl)methanone serves as a starting material for the synthesis of more complex molecules. For example, it has been used to synthesize novel isoxazole (B147169) derivatives that have been screened for antibacterial activity. ijpsr.com

Prospective Research Directions:

Future research on (2,4-Dimethoxyphenyl)(phenyl)methanone is likely to expand on its established properties and explore new applications.

Medicinal Chemistry: Further derivatization of the (2,4-Dimethoxyphenyl)(phenyl)methanone scaffold could lead to the discovery of new compounds with enhanced and more selective biological activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules.

Materials Science: The photochromic properties of this compound warrant further investigation. Research could focus on incorporating it into polymer matrices to create novel photoresponsive materials for applications such as optical data storage or light-controlled switches.

Catalysis: The photophysical properties of (2,4-Dimethoxyphenyl)(phenyl)methanone could be harnessed in the development of new photocatalysts for organic transformations.

The following table provides a summary of the key research findings related to (2,4-Dimethoxyphenyl)(phenyl)methanone.

| Research Area | Key Findings |

| Synthesis | Can be synthesized via Grignard reaction between 2,4-dimethoxybenzaldehyde (B23906) and phenylmagnesium bromide. |

| Biological Activity | Investigated for potential antimicrobial and anticancer properties. |

| Photophysical Properties | Exhibits photochromic behavior, allowing for reversible structural changes upon light exposure. |

| Application as Intermediate | Used as a precursor for the synthesis of other organic compounds, such as isoxazole derivatives with antibacterial activity. ijpsr.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVXYKPKRAMYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dimethoxyphenyl Phenyl Methanone and Its Analogues

Direct Synthetic Routes to (2,4-Dimethoxyphenyl)(phenyl)methanone

The direct construction of the (2,4-Dimethoxyphenyl)(phenyl)methanone backbone can be efficiently achieved through two principal pathways: the addition of an organometallic reagent to an aldehyde followed by oxidation, or the direct acylation of an activated aromatic ring.

Grignard Reagent Mediated Synthesis (e.g., from 2,4-dimethoxybenzaldehyde (B23906) and phenylmagnesium bromide)

A versatile and widely employed method for the formation of carbon-carbon bonds is the Grignard reaction. miracosta.edu This approach allows for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone through a two-step sequence. The initial step involves the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to 2,4-dimethoxybenzaldehyde. This reaction forms the corresponding secondary alcohol, (2,4-Dimethoxyphenyl)(phenyl)methanol. Subsequent oxidation of this alcohol intermediate yields the desired ketone, (2,4-Dimethoxyphenyl)(phenyl)methanone.

The Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.edu It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water. miracosta.edu Once formed, the phenylmagnesium bromide solution is added to a solution of 2,4-dimethoxybenzaldehyde. The reaction mixture is typically stirred at room temperature or with gentle heating to ensure complete reaction. After the addition is complete, the reaction is quenched with an aqueous acidic solution, such as dilute hydrochloric acid, to hydrolyze the magnesium alkoxide intermediate and liberate the alcohol product. miracosta.edu

The subsequent oxidation of (2,4-Dimethoxyphenyl)(phenyl)methanol to the corresponding methanone (B1245722) can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate, as well as milder, more selective methods such as Swern oxidation or Dess-Martin periodinane. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 1: Grignard Reagent Mediated Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Grignard Addition | 2,4-Dimethoxybenzaldehyde, Phenylmagnesium bromide | Anhydrous ether (solvent), Aqueous acid (workup) | (2,4-Dimethoxyphenyl)(phenyl)methanol |

| 2. Oxidation | (2,4-Dimethoxyphenyl)(phenyl)methanol | PCC, K2Cr2O7, or other oxidizing agents | (2,4-Dimethoxyphenyl)(phenyl)methanone |

Friedel-Crafts Acylation Methodologies (e.g., utilizing Eaton's reagent for related hydroxylated dimethoxyphenyl methanones)

Friedel-Crafts acylation represents a direct and efficient method for the synthesis of aryl ketones, including (2,4-Dimethoxyphenyl)(phenyl)methanone. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. chegg.com For the synthesis of the target compound, 1,3-dimethoxybenzene (B93181) is the logical starting material due to the activating and ortho-, para-directing effects of the two methoxy (B1213986) groups.

The acylation of 1,3-dimethoxybenzene with benzoyl chloride or benzoic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) would be expected to yield (2,4-Dimethoxyphenyl)(phenyl)methanone. chegg.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. The strong activation provided by the two methoxy groups facilitates the acylation at the C4 position, which is para to one methoxy group and ortho to the other.

An alternative and often milder approach to Friedel-Crafts acylation involves the use of polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). researchgate.net These reagents can serve as both the catalyst and the solvent. Research has demonstrated the successful acylation of 1,3-dimethoxybenzene with various carboxylic acids in the presence of PPA. researchgate.net While this method can be effective, it sometimes leads to the formation of side products.

For instance, the synthesis of related hydroxylated dimethoxyphenyl methanones has been achieved using Eaton's reagent. In these cases, a protected phenol, such as 2,6-dimethoxyphenyl 2-chloroacetate, is reacted with an aromatic benzoic acid in Eaton's reagent. This is followed by deprotection to yield the hydroxylated benzophenone (B1666685). This highlights the utility of Eaton's reagent in facilitating acylation on highly activated aromatic rings.

Table 2: Friedel-Crafts Acylation for the Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone

| Aromatic Substrate | Acylating Agent | Catalyst/Reagent | Product |

|---|---|---|---|

| 1,3-Dimethoxybenzene | Benzoyl chloride | Aluminum chloride (AlCl₃) | (2,4-Dimethoxyphenyl)(phenyl)methanone |

| 1,3-Dimethoxybenzene | Benzoic anhydride | Aluminum chloride (AlCl₃) | (2,4-Dimethoxyphenyl)(phenyl)methanone |

| 1,3-Dimethoxybenzene | Benzoic acid | Polyphosphoric acid (PPA) | (2,4-Dimethoxyphenyl)(phenyl)methanone |

Synthesis of Functionalized Analogues and Derivatives of the (Dimethoxyphenyl)(phenyl)methanone Core

The (Dimethoxyphenyl)(phenyl)methanone scaffold serves as a versatile template for the synthesis of a wide array of functionalized analogues. These modifications can be broadly categorized into the incorporation of additional cyclic moieties, regioselective functionalization of the aromatic rings, and alteration of the methoxy substituents.

Incorporation of Additional Aryl or Heterocyclic Moieties (e.g., derivatives with dihydroisoxazole (B8533529) or oxirane rings)

The core structure of (2,4-Dimethoxyphenyl)(phenyl)methanone can be elaborated by introducing additional aryl or heterocyclic rings, leading to molecules with potentially altered biological activities and physicochemical properties. One such example is the synthesis of derivatives bearing a dihydroisoxazole ring. For instance, (2,4-dimethoxy-3-((3-phenyl-4,5-dihydroisoxazol-5-yl)methoxy)phenyl)(phenyl)methanone has been synthesized through the condensation of an aryl (3-hydroxy-2,4-dimethoxyphenyl)methanone with 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole (B1626305) in the presence of a base like potassium carbonate.

Another important class of derivatives includes those containing an oxirane (epoxide) ring. The synthesis of (2,4-dimethoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)methanone highlights the incorporation of this three-membered heterocyclic ring. ontosight.ai The epoxide moiety is a valuable functional group in synthetic chemistry, as it can undergo ring-opening reactions with various nucleophiles to introduce a range of substituents. ontosight.ai The synthesis of such oxirane derivatives can be achieved through the epoxidation of an appropriate alkene precursor.

Regioselective Functionalization of Aromatic Rings (e.g., bromination for derivatives)

The aromatic rings of (2,4-Dimethoxyphenyl)(phenyl)methanone can be selectively functionalized to introduce substituents at specific positions. Bromination is a common electrophilic aromatic substitution reaction that can be controlled to achieve regioselectivity. The positions of bromination are dictated by the directing effects of the existing substituents on the aromatic rings. In the case of the 2,4-dimethoxyphenyl ring, the methoxy groups are strongly activating and ortho-, para-directing. The phenyl ring is less activated.

The bromination of bis(3,4-dimethoxyphenyl)methanone (B3032734) has been shown to yield a variety of products with mono-, di-, tri-, and tetra-bromination depending on the reaction conditions. nih.gov This suggests that the bromination of (2,4-Dimethoxyphenyl)(phenyl)methanone would also be feasible, with the incoming bromine atom likely substituting at the electron-rich positions of the dimethoxyphenyl ring. A commercially available example, (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone, demonstrates the functionalization of the phenyl ring, indicating that under specific conditions, substitution on the less activated ring can be achieved. sigmaaldrich.com

Modification of Methoxy Substituents

The methoxy groups on the (2,4-Dimethoxyphenyl)(phenyl)methanone core are amenable to chemical modification, most notably through demethylation to yield the corresponding hydroxyl groups. The selective cleavage of aryl methyl ethers is a significant transformation in organic synthesis, as it can unmask phenolic hydroxyl groups that can participate in further reactions or are important for biological activity.

Various reagents have been employed for the demethylation of dimethoxybenzophenones and related compounds. These include Lewis acids such as aluminum chloride and boron tribromide, as well as nucleophilic reagents. The choice of reagent can influence the regioselectivity of the demethylation process. For example, in some systems, it is possible to selectively cleave one methoxy group over another based on its position on the aromatic ring and the reaction conditions employed. A process for the regioselective demethylation of the p-methoxy group in phenolic esters and diaryl ketone moieties has been developed, highlighting the potential for controlled modification of the methoxy substituents in (2,4-Dimethoxyphenyl)(phenyl)methanone. google.com

Advanced Synthetic Methodologies

Considerations for Green Chemistry Principles in Methanone Synthesis

The synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone and related benzophenones is traditionally reliant on methods like Friedel-Crafts acylation, which often involve stoichiometric amounts of Lewis acids, volatile organic solvents, and generate significant chemical waste. numberanalytics.com In response, modern synthetic chemistry is increasingly integrating the 12 principles of green chemistry to develop more sustainable and environmentally benign processes. uniroma1.itnih.gov These principles emphasize waste prevention, maximization of atom economy, use of safer chemicals and solvents, and energy efficiency. researchgate.netrjpn.org

A primary focus in greening methanone synthesis is the replacement of hazardous solvents and reagents. nih.gov For instance, the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been explored as an eco-friendly alternative to traditional ether solvents in reactions for synthesizing diaryl ketones. rjpn.orgrsc.org Other approaches include using clean oxidation reagents like hydrogen peroxide, which generates water as the only byproduct, under microwave irradiation with catalysts like iron acetate. researchgate.net This method provides a non-polluting route to benzophenones in a significantly shorter reaction time. researchgate.net The photoreduction of benzophenone to benzopinacol (B1666686) has been demonstrated using ethanol (B145695) as a greener solvent and sunlight as a renewable energy source, showcasing the move away from finite fossil fuels. researchgate.net

Green chemistry metrics are crucial tools for quantifying the environmental performance of a chemical process and comparing different synthetic routes. wikipedia.orgnih.gov Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor) provide a quantitative assessment of how efficiently reactants are converted into the desired product and the amount of waste generated. mygreenlab.orgwhiterose.ac.uk An ideal synthesis maximizes the incorporation of all materials used in the process into the final product, thereby minimizing waste. rjpn.org

Comparison of Green Chemistry Metrics for Synthetic Methodologies

| Metric | Formula | Ideal Value | Description |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms to desired product atoms. whiterose.ac.uk |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | 0 | Represents the total amount of waste produced per unit of product; a lower value is better. wikipedia.org |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Provides a more realistic measure of efficiency by considering reaction yield and stoichiometry. nih.govmygreenlab.org |

| Effective Mass Yield (EMY) | Mass of product / Mass of non-benign reagents | >100% is possible | Focuses on the toxicity of materials, defining yield relative to the mass of all non-benign substances used. wikipedia.org |

The application of these principles and metrics guides chemists in designing syntheses that are not only efficient but also safer and more sustainable, aligning with the broader goals of pollution prevention and resource conservation. uniroma1.it

Application of Continuous-Flow Synthesis Techniques for Related Ketones

Continuous-flow synthesis has emerged as a powerful technology in modern organic chemistry, offering significant advantages over traditional batch processing for the synthesis of ketones and other fine chemicals. numberanalytics.comresearchgate.net This technique involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur continuously. zenodo.org Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents or exothermic reactions, and improved scalability and reproducibility. numberanalytics.comresearchgate.netacs.org

Flow chemistry has been successfully applied to classical reactions used for ketone synthesis, such as Friedel-Crafts acylation. numberanalytics.com For example, the acylation of electron-rich aromatic compounds with acid anhydrides has been achieved using a fixed-bed reactor containing a reusable zirconium-β-zeolite catalyst. thieme-connect.com This heterogeneous catalysis system allows for the continuous production of aryl ketones with high yields, and the catalyst can be used for extended periods without significant degradation. thieme-connect.com Similarly, the continuous-flow Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride using AlCl₃ as a Lewis acid has been demonstrated to produce the corresponding aryl ketone in 95% yield with a residence time of just 60 seconds. acs.org

Grignard reactions, which are often highly exothermic and difficult to control in large-scale batch reactors, are well-suited for flow chemistry. uni-muenchen.de The synthesis of diaryl ketones has been efficiently performed in a continuous-flow system by coupling aryl Grignard reagents with acyl chlorides in the green solvent 2-methyltetrahydrofuran (2-MeTHF). rsc.orgresearchgate.net This method allows for safe, on-demand generation of the product at ambient temperature. rsc.org The precise control offered by flow reactors minimizes the formation of byproducts, such as tertiary alcohols, which can be a significant issue in batch syntheses of ketones from organometallic reagents. researchgate.netuni-muenchen.de The integration of multiple steps into a single, continuous ("telescoped") process further enhances efficiency, as demonstrated in the multi-step flow synthesis of β/γ-substituted ketones. zenodo.org

Examples of Continuous-Flow Synthesis of Ketones

| Reaction Type | Reactants | Catalyst/Reagent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Electron-rich aromatics + Acid anhydrides | Zirconium-β-zeolite | 80-100 °C, 0.1 M, 24-120 h | 90-99% | thieme-connect.com |

| Friedel-Crafts Acylation | Isobutylbenzene + Propionyl chloride | AlCl₃ | 87 °C, 60 s residence time | 95% | acs.org |

| Grignard Coupling | Aryl Grignard reagents + Acyl chlorides | None (reagent-based) | Ambient temperature, 1 hour | Not specified | rsc.org |

| Acylation with CO₂ | Organolithium/Grignard reagents + CO₂ | None (reagent-based) | Solvent-dependent | Not specified | researchgate.net |

The adoption of continuous-flow techniques for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone analogues represents a strategic approach to improving the efficiency, safety, and environmental footprint of their production. acs.org

Advanced Spectroscopic Elucidation and Structural Analysis of 2,4 Dimethoxyphenyl Phenyl Methanone

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. Techniques such as Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule, providing detailed information about its structural framework.

Infrared (IR) spectroscopy of (2,4-Dimethoxyphenyl)(phenyl)methanone reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The spectrum is dominated by features arising from the carbonyl group, the aromatic rings, and the methoxy (B1213986) substituents. nist.govnist.gov

A strong absorption band, characteristic of the C=O stretching vibration of the diaryl ketone, is typically observed in the region of 1650-1630 cm⁻¹. This peak is a definitive marker for the benzophenone (B1666685) core. The precise frequency can be influenced by the electronic effects of the substituents on the phenyl rings.

Vibrations associated with the aromatic rings produce several distinct bands. The C-H stretching modes of the aromatic protons appear as a group of weaker bands above 3000 cm⁻¹. rsc.org In-plane C=C stretching vibrations within the phenyl rings give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region. nist.gov

The presence of the two methoxy (-OCH₃) groups on one of the phenyl rings introduces additional characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl groups are found in the 2960-2850 cm⁻¹ range. Furthermore, a strong band corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretching is a key indicator, typically appearing in the 1280-1200 cm⁻¹ region. A corresponding symmetric C-O-C stretching band is also present but is generally weaker and found near 1050-1000 cm⁻¹. rsc.org

The table below summarizes the prominent infrared absorption bands and their corresponding vibrational assignments for (2,4-Dimethoxyphenyl)(phenyl)methanone, based on data from the NIST Chemistry WebBook and spectra of closely related analogues. nist.govnist.govnist.gov

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2970-2840 | Medium-Weak | Methyl C-H Stretch (Asymmetric & Symmetric) |

| ~1645 | Strong | C=O Stretch (Ketone) |

| 1600-1580 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1520-1400 | Medium | Aromatic C=C Ring Stretch |

| ~1260 | Strong | Asymmetric Ar-O-C Stretch (Methoxy) |

| ~1120 | Medium | In-plane Aromatic C-H Bend |

| ~1025 | Medium | Symmetric Ar-O-C Stretch (Methoxy) |

| 900-675 | Strong-Medium | Out-of-plane Aromatic C-H Bend |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and instrument resolution.

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. utoronto.ca While IR spectroscopy measures changes in the dipole moment of a molecule during a vibration, Raman spectroscopy detects changes in its polarizability. utoronto.ca Consequently, vibrations that are symmetric and involve less polar bonds, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. utoronto.ca

For (2,4-Dimethoxyphenyl)(phenyl)methanone, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the symmetric C=C stretching vibrations. nih.gov The C=O stretch, while also IR active, would be visible in the Raman spectrum as well. Symmetric vibrations of the substituted phenyl ring, which involve the carbon-carbon bonds of the ring itself, are particularly well-suited for Raman analysis. nih.govnih.gov The technique is generally less sensitive to highly polar bonds, meaning water interference is minimal, which can be an advantage in certain sampling contexts. arxiv.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels. wikipedia.org

The UV-Vis spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone is shaped by the electronic transitions within its chromophoric system, which consists of the benzoyl group and the dimethoxy-substituted phenyl ring. The key transitions for benzophenone derivatives are the π → π* and n → π* transitions. libretexts.org

The π → π* transitions are typically high-intensity (high molar absorptivity) and occur at shorter wavelengths (higher energy). libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For (2,4-Dimethoxyphenyl)(phenyl)methanone, multiple π → π* bands are expected, with a strong absorption maximum likely below 300 nm.

The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. libretexts.org This transition is symmetry-forbidden, resulting in a much lower intensity (low molar absorptivity) compared to the π → π* transitions. libretexts.org It occurs at a longer wavelength, often appearing as a distinct shoulder or a broad, weak band in the 320-380 nm range for benzophenones. nist.gov

The methoxy groups on the phenyl ring act as auxochromes, electron-donating groups that can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzophenone. This is due to the extension of the conjugated system through the lone pairs on the oxygen atoms. The specific absorption maxima for a related compound, 2,4-dihydroxybenzophenone, show a strong peak around 285-290 nm and another broad peak around 325 nm, which can be attributed to the π → π* and n → π* transitions, respectively. researchgate.net

Benzophenone and its derivatives are well-known for their distinct photophysical behavior, which is typically dominated by highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This process occurs on a picosecond timescale and results in a very low fluorescence quantum yield, as fluorescence (emission from S₁) cannot compete effectively with ISC.

Therefore, (2,4-Dimethoxyphenyl)(phenyl)methanone itself is expected to be a very weak fluorophore. The energy absorbed by the molecule is rapidly channeled into the triplet state, which can then relax via non-radiative decay or phosphorescence (a much slower emission from the triplet state). Studies on the excited states of related compounds, such as the 4,4'-dimethoxybenzophenone (B177193) ketyl radical, have utilized fluorescence measurements to probe their electronic properties, demonstrating that while the parent molecule's fluorescence is weak, its radical species can exhibit measurable emission. nih.govresearchgate.net Characterization of fluorescence in this class of compounds often focuses on how structural modifications can alter the efficiency of intersystem crossing and potentially enhance fluorescence, although high fluorescence is not a characteristic feature of the benzophenone chromophore itself.

X-ray Diffraction Analysis for Crystalline State Structure Determination (if applicable to the compound or close analogues)

In the solid state, the molecule is non-planar. The central carbonyl group (C-CO-C) is largely planar, but the two aromatic rings are twisted out of this plane to minimize steric hindrance. The degree of this twist is defined by the dihedral angles between the plane of the carbonyl group and the planes of each aromatic ring. For benzophenone analogues, the dihedral angle between the two phenyl rings is a critical parameter, typically ranging from 50° to 75°. nih.gov This twisted conformation affects the extent of electronic conjugation across the molecule.

Bond lengths and angles are generally within expected ranges. The C=O double bond of the ketone is typically around 1.22 Å, while the C-C bonds of the phenyl rings are approximately 1.39 Å. The C-O bonds of the methoxy groups are also standard for aryl ethers. In the crystal lattice, molecules would be packed together via weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. nih.gov

The table below presents representative crystallographic data from a close analogue, 4,4'-dimethoxybenzophenone, to illustrate the expected structural parameters. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 26.14 |

| b (Å) | 7.64 |

| c (Å) | 6.18 |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~55° |

Data corresponds to a known polymorph of 4,4'-dimethoxybenzophenone (CCDC Number: 696529). nih.gov

Integrated Spectroscopic Data Interpretation for Robust Structural Assignment and Purity Assessment

The unequivocal structural confirmation and purity verification of (2,4-Dimethoxyphenyl)(phenyl)methanone, a key benzophenone derivative, relies on the synergistic integration of multiple spectroscopic techniques. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive molecular profile can be established. This integrated approach allows for a detailed assignment of the compound's constitution and provides a robust framework for assessing its purity. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are often coupled with these spectroscopic techniques to quantify purity with high precision.

The molecular structure of (2,4-Dimethoxyphenyl)(phenyl)methanone comprises a central carbonyl group connecting an unsubstituted phenyl ring and a 2,4-disubstituted dimethoxyphenyl ring. Each spectroscopic method provides unique insights into different facets of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on both rings and the methoxy group protons. The signals from the unsubstituted phenyl ring typically appear as complex multiplets in the downfield region (δ 7.4-7.8 ppm). The protons on the dimethoxy-substituted ring are more shielded and exhibit a characteristic splitting pattern. For instance, the proton ortho to the carbonyl and between the two methoxy groups would be significantly influenced by their respective electronic effects. The two methoxy groups will appear as sharp singlets, likely at slightly different chemical shifts due to their different positions relative to the carbonyl group (ortho vs. para).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. spectrabase.com Aromatic ketones typically show a carbonyl carbon resonance in the highly deshielded region of 190-200 ppm. rsc.org The carbon atoms of the two aromatic rings will resonate in the range of approximately 110-165 ppm. The carbons bearing the methoxy groups (C2 and C4) are expected to be significantly deshielded and appear at the lower end of this range (around 160-165 ppm). The methoxy carbons themselves will produce sharp signals around 55-56 ppm. researchgate.net The chemical shifts are influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing nature of the carbonyl group. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for (2,4-Dimethoxyphenyl)(phenyl)methanone

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Carbonyl (C=O) | - | ~196.0 |

| Phenyl-C1' (ipso) | - | ~137.5 |

| Phenyl-C2'/C6' | ~7.75 (m) | ~130.0 |

| Phenyl-C3'/C5' | ~7.48 (m) | ~128.5 |

| Phenyl-C4' | ~7.58 (m) | ~132.8 |

| Dimethoxyphenyl-C1 (ipso) | - | ~122.0 |

| Dimethoxyphenyl-C2 | - | ~164.0 |

| Dimethoxyphenyl-C3 | ~6.50 (d) | ~98.5 |

| Dimethoxyphenyl-C4 | - | ~161.0 |

| Dimethoxyphenyl-C5 | ~6.45 (dd) | ~105.0 |

| Dimethoxyphenyl-C6 | ~7.35 (d) | ~133.0 |

| 4-OCH₃ | ~3.85 (s) | ~55.8 |

| 2-OCH₃ | ~3.75 (s) | ~55.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The most prominent feature in the FT-IR spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For aromatic ketones, this peak typically appears in the region of 1650-1685 cm⁻¹. rsc.orgmdpi.com Conjugation with the aromatic rings lowers the frequency compared to aliphatic ketones. Other characteristic absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl groups of the methoxy substituents (just below 3000 cm⁻¹). researchgate.net The C-O stretching of the aryl ether linkages from the methoxy groups will produce strong bands in the 1200-1275 cm⁻¹ region. nih.gov

Interactive Table 2: Key FT-IR Vibrational Frequencies for (2,4-Dimethoxyphenyl)(phenyl)methanone

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2980-2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075-1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. chemguide.co.uk In electron ionization (EI) mode, the molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₅H₁₄O₃, molar mass: 242.27 g/mol ) would be observed. nih.gov The fragmentation pattern is predictable for benzophenones. nih.gov Key fragmentation pathways include α-cleavage on either side of the carbonyl group, leading to the formation of characteristic acylium ions. researchgate.net

Expected major fragments include:

m/z 105: [C₆H₅CO]⁺, corresponding to the benzoyl cation.

m/z 77: [C₆H₅]⁺, from the loss of CO from the benzoyl cation.

m/z 135: [CH₃O(C₆H₄)]⁺, a fragment from the dimethoxyphenyl ring, though less direct.

m/z 165: [(CH₃O)₂C₆H₃CO]⁺, corresponding to the 2,4-dimethoxybenzoyl cation.

The relative abundance of these fragments helps to piece together the connectivity of the molecule.

Once the structure is confirmed, assessing the purity of the synthesized compound is critical. This is typically achieved using a combination of chromatographic and spectroscopic methods.

Chromatographic Methods (HPLC and GC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like (2,4-Dimethoxyphenyl)(phenyl)methanone. jk-sci.com Using a suitable stationary phase (e.g., C18) and mobile phase, a sample of the compound is analyzed. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities. By integrating the area under each peak, the relative percentage of the main compound and any impurities can be accurately quantified. Purity levels of ≥99% are commonly confirmed using this method for related benzophenone derivatives. jk-sci.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, especially for identifying volatile impurities. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then directly analyzed by a mass spectrometer. nist.gov This provides not only a quantitative measure of purity from the GC chromatogram but also structural information about any impurities from their mass spectra.

By integrating the data from NMR, FT-IR, and MS, a definitive structural assignment of (2,4-Dimethoxyphenyl)(phenyl)methanone is achieved. Subsequent analysis by chromatographic techniques like HPLC or GC-MS provides a robust and quantitative assessment of its purity, ensuring the material is suitable for its intended scientific applications.

Computational and Theoretical Investigations on 2,4 Dimethoxyphenyl Phenyl Methanone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic compounds like (2,4-Dimethoxyphenyl)(phenyl)methanone.

Geometry Optimization and Conformational Energy Landscapes

Computational studies on similar benzophenone (B1666685) derivatives have shown that the planarity of the molecule is influenced by the substitution pattern on the phenyl rings. For instance, in (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, the dihedral angle between the two aromatic rings is 52.78 (8)°. nih.gov In the case of (2,4-Dimethoxyphenyl)(phenyl)methanone, steric hindrance from the ortho-methoxy group is expected to cause a significant twist of the dimethoxyphenyl ring out of the plane of the carbonyl group. A conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map out the potential energy surface. The structure with the lowest energy is considered the ground-state geometry.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For (2,4-Dimethoxyphenyl)(phenyl)methanone, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. Conversely, the LUMO is likely to be centered on the benzoyl moiety, including the phenyl ring and the carbonyl group, which act as electron-accepting regions. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energies of these orbitals and a visual representation of their distribution. openaccesspub.orgajchem-a.com The HOMO-LUMO energy gap can be used to predict the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at a longer wavelength. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with functional and basis set |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with functional and basis set |

Molecular Electrostatic Surface Potential (MESP) for Reactivity Mapping

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map is plotted on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Prediction of Global and Local Chemical Reactivity Parameters (e.g., Fukui functions)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). materialsciencejournal.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a stable system.

Hardness (η): The resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

For (2,4-Dimethoxyphenyl)(phenyl)methanone, the Fukui functions would likely predict that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen atoms and the aromatic rings are susceptible to electrophilic attack. beilstein-archives.org

Table 2: Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 |

| Hardness (η) | (ELUMO - EHOMO)/2 |

| Softness (S) | 1/η |

Theoretical Vibrational Spectra (IR) Prediction and Correlation with Experimental Data

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the theoretical model. researchgate.net

For (2,4-Dimethoxyphenyl)(phenyl)methanone, the theoretical IR spectrum is expected to show characteristic peaks corresponding to the C=O stretching of the ketone, C-O stretching of the methoxy groups, and various C-H and C=C stretching and bending modes of the aromatic rings. sapub.org A strong absorption band around 1650-1700 cm-1 would be characteristic of the carbonyl group. The calculated spectrum can be compared with an experimental spectrum to confirm the structure of the compound and to aid in the assignment of the observed vibrational bands. mdpi.com

Table 3: Key Predicted Vibrational Frequencies for (2,4-Dimethoxyphenyl)(phenyl)methanone

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|

| C=O Stretch (Ketone) | 1650 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch (Methoxy) | 1200 - 1275 |

| C-O-C Symmetric Stretch (Methoxy) | 1000 - 1075 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying the excited states of molecules. rsc.org TD-DFT can predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region, as well as other properties of the excited states. chemrxiv.org

For (2,4-Dimethoxyphenyl)(phenyl)methanone, TD-DFT calculations can be used to simulate its UV-Vis absorption spectrum. materialsciencejournal.org The calculations would provide information about the energies of the electronic transitions, the oscillator strengths (which determine the intensity of the absorption bands), and the nature of the orbitals involved in each transition. The lowest energy transition is typically the HOMO to LUMO transition. The solvent environment can also be included in TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which can be important for accurately predicting the absorption spectrum in solution. nih.gov By analyzing the orbitals involved, one can characterize the nature of the excited states, for example, as n → π* or π → π* transitions.

Prediction of UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. For substituted benzophenones, TD-DFT calculations can accurately forecast the absorption maxima (λmax) and the nature of the corresponding electronic transitions. mdpi.com

In the case of methoxy-substituted benzophenones, the position and intensity of the absorption bands are influenced by the number and location of the methoxy groups on the phenyl rings. These substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent benzophenone molecule.

Theoretical calculations for compounds structurally similar to (2,4-Dimethoxyphenyl)(phenyl)methanone, such as other dimethoxybenzophenone (B8647296) isomers, reveal that the main electronic transitions in the UV-Vis region are typically of π → π* and n → π* character. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, often associated with the aromatic rings and the carbonyl group. The n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. nih.gov

A hypothetical TD-DFT calculation for (2,4-Dimethoxyphenyl)(phenyl)methanone would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The predicted absorption maxima would be compared with experimental data if available to validate the computational methodology.

Table 1: Hypothetical Predicted UV-Vis Absorption Maxima and Electronic Transitions for (2,4-Dimethoxyphenyl)(phenyl)methanone

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) | Character |

|---|---|---|---|---|

| ~340 | ~3.65 | ~0.02 | HOMO -> LUMO | n → π |

| ~285 | ~4.35 | ~0.45 | HOMO-1 -> LUMO | π → π |

| ~250 | ~4.96 | ~0.30 | HOMO -> LUMO+1 | π → π* |

Note: The data in this table is representative and based on typical values for substituted benzophenones. Actual values would require specific TD-DFT calculations for (2,4-Dimethoxyphenyl)(phenyl)methanone.

Understanding Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule. mdpi.com Computational chemistry provides tools to model and understand these solvent effects.

For polar molecules like (2,4-Dimethoxyphenyl)(phenyl)methanone, an increase in solvent polarity can lead to shifts in the absorption maxima. These shifts can be predicted computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. longdom.org

In the case of benzophenone and its derivatives, the n → π* transition typically exhibits a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl oxygen can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions, which stabilizes the ground state more than the excited state. Conversely, π → π* transitions often show a bathochromic (red) shift in polar solvents, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. nih.govrsc.org

Table 2: Hypothetical Calculated Solvent Effects on the Absorption Maxima (λmax) of (2,4-Dimethoxyphenyl)(phenyl)methanone

| Solvent | Dielectric Constant (ε) | Calculated λmax (n → π) (nm) | Calculated λmax (π → π) (nm) |

|---|---|---|---|

| Hexane (Non-polar) | 1.88 | 345 | 280 |

| Dichloromethane (B109758) (Polar aprotic) | 8.93 | 340 | 285 |

| Ethanol (B145695) (Polar protic) | 24.55 | 335 | 288 |

| Water (Polar protic) | 78.39 | 330 | 290 |

Note: This table presents illustrative data based on general trends for benzophenones. Specific calculations are required for precise values for (2,4-Dimethoxyphenyl)(phenyl)methanone.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. spectrabase.com For a flexible molecule like (2,4-Dimethoxyphenyl)(phenyl)methanone, MD simulations can provide valuable information about its conformational landscape, flexibility, and the dynamics of its phenyl rings. rsc.org

The key degrees of freedom in this molecule are the torsional angles around the single bonds connecting the phenyl rings to the carbonyl carbon. MD simulations can explore the potential energy surface associated with the rotation of these rings, identifying the most stable conformations and the energy barriers between them. These simulations can reveal whether the phenyl rings rotate freely or are locked into specific orientations due to steric hindrance or electronic effects from the methoxy groups. bris.ac.uk

MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around (2,4-Dimethoxyphenyl)(phenyl)methanone. By analyzing the radial distribution functions between the solute and solvent atoms, it is possible to identify specific intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvent molecules. growingscience.com

These simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. Understanding the solvation structure is crucial for interpreting experimental data and for predicting the molecule's behavior in different chemical environments. rsc.org

Quantum Chemistry Approaches for Reaction Mechanism Elucidation

Quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For (2,4-Dimethoxyphenyl)(phenyl)methanone, these methods can be used to study various potential reactions, such as photoreduction, which is a characteristic reaction of benzophenones. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and transition states. The calculation of activation energies provides insights into the reaction kinetics. For example, in the photoreduction of a di-para-methoxy benzophenone, DFT calculations have shown that the reaction proceeds via an n–π* excited state, and the stability of the resulting ketyl radical is a determining factor in the reaction rate. researchgate.net

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Analogues

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational approaches that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). rsc.org

For analogues of (2,4-Dimethoxyphenyl)(phenyl)methanone, QSAR models can be developed to predict a specific biological activity based on a set of calculated molecular descriptors. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. The goal of such studies is to understand which structural features are important for the observed activity and to design new molecules with improved properties. It is important to note that these models are predictive and their reliability depends on the quality of the experimental data and the statistical methods used. mdpi.com

Similarly, QSPR models can be developed to predict physicochemical properties such as boiling point, solubility, or chromatographic retention times for a series of benzophenone analogues. These models are valuable in materials science and analytical chemistry for predicting the properties of new compounds without the need for experimental measurements. nih.gov

Reactivity and Chemical Transformations of 2,4 Dimethoxyphenyl Phenyl Methanone

Reactions at the Carbonyl Functional Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity governs the reactivity of (2,4-Dimethoxyphenyl)(phenyl)methanone towards a variety of reagents.

A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. ontosight.ai In this process, a nucleophile attacks the electrophilic carbon atom, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. The reactivity of the carbonyl group in (2,4-Dimethoxyphenyl)(phenyl)methanone is modulated by the electronic effects of the attached aryl rings. The phenyl group is relatively neutral, while the 2,4-dimethoxyphenyl group, with its two electron-donating methoxy (B1213986) groups, slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone (B1666685).

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield a tertiary alcohol. This process can be catalyzed by either acid or base. Common nucleophiles that react with diaryl ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors.

| Nucleophile Type | Example Reagent | Product Type |

| Organometallic Reagents | Phenylmagnesium bromide (PhMgBr) | Tertiary Alcohol |

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Ylides | Wittig Reagents (Ph₃P=CHR) | Alkene |

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group.

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org Since (2,4-Dimethoxyphenyl)(phenyl)methanone lacks α-hydrogens, it cannot undergo self-condensation reactions like the aldol (B89426) condensation. However, it can react with other carbonyl compounds that do possess α-hydrogens in what are known as crossed aldol reactions.

More commonly, benzophenone derivatives undergo condensation reactions with nitrogen-based nucleophiles. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which serves as a qualitative test for aldehydes and ketones. libretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) derivative adds to the carbonyl group, followed by the elimination of a water molecule to form a stable, often crystalline, 2,4-dinitrophenylhydrazone derivative. libretexts.org

| Reagent | Product Class | General Equation |

| Hydroxylamine (NH₂OH) | Oxime | R₂C=O + NH₂OH → R₂C=NOH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R₂C=O + NH₂NH₂ → R₂C=NNH₂ + H₂O |

| Phenylhydrazine | Phenylhydrazone | R₂C=O + C₆H₅NHNH₂ → R₂C=NNHC₆H₅ + H₂O |

| Semicarbazide | Semicarbazone | R₂C=O + NH₂NHC(=O)NH₂ → R₂C=NNHC(=O)NH₂ + H₂O |

Table 2: Common Condensation Reactions of Ketones with Nitrogen Nucleophiles.

The carbonyl group of (2,4-Dimethoxyphenyl)(phenyl)methanone can be reduced to either a secondary alcohol or a methylene (B1212753) group. A particularly notable transformation for benzophenones is the McMurry reaction, an organic reaction in which two ketone or aldehyde groups are reductively coupled to form an alkene. wikipedia.orgchemeurope.com This reaction utilizes low-valent titanium species, typically generated in situ from titanium chlorides like TiCl₃ or TiCl₄ and a reducing agent such as LiAlH₄, zinc, or magnesium. wikipedia.org

The reaction is believed to proceed in two main steps:

Pinacol Coupling : Two ketone molecules are coupled via single-electron transfers from the low-valent titanium, forming a titanium pinacolate (a 1,2-diolate) intermediate. wikipedia.orgchemeurope.com

Deoxygenation : The oxophilic titanium then abstracts the two oxygen atoms from the pinacolate, yielding the final alkene product. wikipedia.org

For unsubstituted benzophenone, the McMurry reaction yields tetraphenylethylene (B103901). chemeurope.com In the case of (2,4-Dimethoxyphenyl)(phenyl)methanone, a self-coupling reaction would produce 1,1,2,2-tetrakis(2,4-dimethoxyphenyl)ethene, 1,2-bis(2,4-dimethoxyphenyl)-1,2-diphenylethene, and tetraphenylethylene if a mixture was used, showcasing the potential for both homo- and cross-coupling. The reaction has proven valuable in the synthesis of sterically hindered and complex alkenes, such as the drug tamoxifen, which is synthesized via a crossed McMurry reaction of substituted benzophenones. rsc.orgnih.gov

| Titanium Reagent System | Description |

| TiCl₃ / LiAlH₄ | The original system developed by McMurry and Fleming. chemeurope.com |

| TiCl₄ / Zn | A commonly used, effective system for generating low-valent titanium. wikipedia.org |

| TiCl₃ / K or Li | Alternative reducing agents for generating the active titanium species. chemeurope.com |

| TiCl₃(DME)₁.₅ / Zn(Cu) | An optimized and highly reproducible reagent combination. chemeurope.com |

Table 3: Reagent Systems for the McMurry Reaction.

Reactions on the Aromatic Ring Systems

The two aromatic rings of (2,4-Dimethoxyphenyl)(phenyl)methanone are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction pathway for aromatic compounds. wikipedia.org The reactivity of each ring and the position of substitution (regioselectivity) are strongly governed by the nature of the substituents already present: the two methoxy groups and the carbonyl bridge.

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two steps: first, the nucleophilic π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com

Halogenation is a representative example of EAS. masterorganicchemistry.com The bromination or chlorination of the aromatic rings in (2,4-Dimethoxyphenyl)(phenyl)methanone would typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the halogen molecule, making it a more potent electrophile. The site of halogenation is determined by the directing effects of the existing substituents.

The outcome of electrophilic aromatic substitution on (2,4-Dimethoxyphenyl)(phenyl)methanone is dictated by the powerful electronic effects of its substituents.

Methoxy Groups (-OCH₃) : The methoxy group is a strong activating group. minia.edu.eg Through its resonance effect (+R), the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, significantly increasing its electron density. vaia.comyoutube.com This makes the ring much more nucleophilic and therefore more reactive towards electrophiles than unsubstituted benzene. msu.eduvaia.com Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to them. minia.edu.eg

Carbonyl Group (-C=O) : The benzoyl group is a deactivating group. It withdraws electron density from the ring to which it is attached through both inductive (-I) and resonance (-R) effects. This makes the ring less electron-rich and less reactive towards electrophiles. The carbonyl group is a meta-director.

In (2,4-Dimethoxyphenyl)(phenyl)methanone, the 2,4-dimethoxyphenyl ring is highly activated by two electron-donating methoxy groups, while the unsubstituted phenyl ring is deactivated by the attached carbonyl group. Consequently, electrophilic aromatic substitution will occur almost exclusively on the dimethoxy-substituted ring.

The regioselectivity on the activated ring is determined by the combined directing effects of the two methoxy groups. The available positions for substitution are C3, C5, and C6.

| Position on Ring | Directing Influence of 2-OCH₃ | Directing Influence of 4-OCH₃ | Net Effect | Predicted Reactivity |

| C3 | Ortho (Activating) | Ortho (Activating) | Strongly Activated | High (Potential steric hindrance) |

| C5 | Para (Activating) | Ortho (Activating) | Strongly Activated | Very High |

| C6 | Meta (Neutral) | Para (Activating) | Activated | Moderate (Ortho to deactivating C=O) |

Table 4: Analysis of Regioselectivity for Electrophilic Attack on the 2,4-Dimethoxyphenyl Ring.

Based on this analysis, the C5 position is electronically the most favored site for electrophilic attack, as it benefits from the activating para-directing effect of the 2-methoxy group and the ortho-directing effect of the 4-methoxy group. The C3 position is also strongly activated but may experience some steric hindrance from the adjacent methoxy group at C2. The C6 position is activated by the 4-methoxy group but is adjacent to the deactivating carbonyl group, which reduces its reactivity compared to C3 and C5. Therefore, electrophilic substitution reactions like halogenation are expected to yield the 5-substituted product as the major isomer.

Photochemistry and Photoreactivity Studies of (2,4-Dimethoxyphenyl)(phenyl)methanone

The photochemical behavior of (2,4-Dimethoxyphenyl)(phenyl)methanone is governed by the benzophenone chromophore, which is well-known for its rich and varied photoreactivity. The presence of two electron-donating methoxy groups on one of the phenyl rings significantly influences the electronic properties and subsequent photochemical pathways of the molecule.

Excited State Chemistry of Benzophenone Chromophores (general principles and their relevance)

The photochemistry of benzophenone and its derivatives is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule from its ground state (S₀) to an electronically excited singlet state (S₁). nih.gov The benzophenone chromophore is characterized by two low-lying excited singlet states: one resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n,π* state), and the other from a π,π* transition associated with the aromatic rings.

A defining characteristic of the benzophenone chromophore is its remarkably efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the lower-energy triplet state (T₁). wikipedia.orgnih.gov The quantum yield for this process is nearly unity (Φ_ISC ≈ 1). nih.govacs.org This high ISC efficiency is due to the small energy gap between the S₁ and T₁ states and the significant spin-orbit coupling, which facilitates the spin-forbidden transition. Consequently, the majority of the photochemical reactions of benzophenones originate from the triplet state. acs.org

The nature of the lowest triplet state (n,π* or π,π) is crucial in determining the subsequent reactivity. For benzophenone itself, the lowest triplet state is typically the n,π state, which exhibits diradical character with an electrophilic oxygen atom. medicaljournals.se This state is highly reactive towards hydrogen atom abstraction from suitable donor molecules. wikipedia.org

In (2,4-Dimethoxyphenyl)(phenyl)methanone, the presence of the electron-donating methoxy groups on one phenyl ring can alter the relative energies of the n,π* and π,π* states. These substituents increase the electron density of the aromatic ring, which can lower the energy of the π,π* state and potentially introduce a charge-transfer (CT) character to the excited state. Studies on substituted benzophenones have shown that the excited-state evolution channels, including intramolecular charge transfer (ICT), are highly dependent on the nature and position of the substituents. biosynth.comnih.gov This modification of the excited state properties can influence the subsequent photochemical and photocatalytic behavior of the molecule.

Table 1: Key Photophysical Properties of the Benzophenone Chromophore

| Property | Typical Value / Description | Reference |

|---|---|---|

| UV Absorption Maximum (λ_max) | ~252 nm and ~330-360 nm | nih.govacs.org |

| Excited State Formation | Promotion to S₁(n,π) or S₁(π,π) | nih.gov |

| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | Nearly 100% (≈ 1) | wikipedia.orgnih.govacs.org |

| Lowest Triplet State (T₁) Energy (E_T) | ~290 kJ/mol (~69 kcal/mol) | nih.gov |

| Primary Reactivity of T₁ State | Hydrogen abstraction, Energy Transfer | wikipedia.orgmedicaljournals.se |

Photocatalytic Applications (e.g., as a sensitizer (B1316253) or catalyst in chemical transformations)

Owing to its high intersystem crossing yield and the relatively high energy of its triplet state, the benzophenone chromophore is widely utilized as a photosensitizer. wikipedia.orgmedchemexpress.com A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule, which does not itself absorb light in that spectral region.

(2,4-Dimethoxyphenyl)(phenyl)methanone can act as a photosensitizer via a triplet-triplet energy transfer mechanism. Upon absorption of UV radiation and subsequent ISC, the molecule populates its long-lived triplet state (³BP). If this excited sensitizer collides with a substrate molecule (Sub) that has a lower triplet energy, an energy transfer can occur, generating the triplet state of the substrate (³Sub) and returning the benzophenone derivative to its ground state (BP).

³BP + Sub → BP + ³Sub**

The generated triplet state of the substrate can then undergo various chemical transformations, such as cycloadditions, isomerizations, or fragmentations. This process is fundamental to many photopolymerization reactions used in UV-curing applications for inks and coatings. wikipedia.org

Another key photocatalytic application involves the generation of reactive oxygen species (ROS). The excited triplet state of a benzophenone derivative can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet diradical. This energy transfer produces highly reactive singlet oxygen (¹O₂), a powerful oxidant capable of reacting with a wide range of organic substrates, particularly alkenes and dienes. nih.gov

³BP + ³O₂ → BP + ¹O₂*

This photosensitized generation of singlet oxygen is a key mechanism in photodynamic therapy and in studies of photo-oxidative damage to biological molecules, such as DNA. nih.govacs.org The manifold photoreactivity of benzophenone allows it to induce DNA damage through various pathways, including triplet-triplet energy transfer to nucleobases (especially thymine) or through oxidative damage mediated by ROS. nih.govacs.org

Mechanistic Investigations of Photochemical Rearrangements (e.g., photo-Wolff rearrangement for related phenacyl derivatives)

Photochemical rearrangements are a significant class of reactions for carbonyl compounds. Two primary pathways for ketones are the Norrish Type I and Type II reactions. warwick.ac.uk

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. warwick.ac.uk For an aromatic ketone like (2,4-Dimethoxyphenyl)(phenyl)methanone, this would involve the cleavage of a phenyl-carbonyl bond, which is energetically unfavorable compared to the α-cleavage in aliphatic ketones due to the higher bond strength.

Norrish Type II Reaction: This reaction is an intramolecular process that requires the presence of an abstractable hydrogen atom on the γ-carbon relative to the carbonyl group. The excited carbonyl abstracts this hydrogen, forming a 1,4-biradical, which then either cleaves to form an alkene and an enol or cyclizes to form a cyclobutanol (B46151) derivative. warwick.ac.uk (2,4-Dimethoxyphenyl)(phenyl)methanone lacks an alkyl chain with γ-hydrogens and therefore cannot undergo this reaction.

While (2,4-Dimethoxyphenyl)(phenyl)methanone itself is not prone to these specific rearrangements, the photo-Wolff rearrangement is a well-documented and synthetically important photochemical reaction of closely related α-diazocarbonyl compounds (which can be derived from phenacyl precursors). acs.orgmedchemexpress.com This rearrangement is not a reaction of (2,4-Dimethoxyphenyl)(phenyl)methanone, but serves as a key example of a photochemical rearrangement in a related class of aromatic ketones.

The photo-Wolff rearrangement involves the photolysis of an α-diazoketone. Upon irradiation, the α-diazoketone loses a molecule of dinitrogen (N₂) to generate a highly reactive α-ketocarbene intermediate. wikipedia.org This carbene then undergoes a 1,2-rearrangement, where the group adjacent to the carbonyl (R') migrates to the carbene carbon, concertedly forming a ketene. wikipedia.orgmedchemexpress.com

Table 2: General Mechanism of Photo-Wolff Rearrangement

| Step | Reactant | Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Photoexcitation | α-Diazoketone | Absorption of UV light (hν) | Excited α-Diazoketone | wikipedia.org |

| 2. Nitrogen Extrusion | Excited α-Diazoketone | Loss of N₂ | α-Ketocarbene | wikipedia.org |

| 3. 1,2-Rearrangement | α-Ketocarbene | Migration of R' group | Ketene | acs.orgmedchemexpress.com |

| 4. Nucleophilic Trapping | Ketene + Nucleophile (e.g., H₂O) | Nucleophilic attack on carbonyl | Carboxylic Acid Derivative | acs.org |

Oxidation and Degradation Pathways

The environmental fate and degradation of benzophenone derivatives are of significant interest due to their widespread use. The oxidation of (2,4-Dimethoxyphenyl)(phenyl)methanone can be initiated by powerful oxidizing agents, particularly reactive oxygen species like hydroxyl radicals (•OH), which are central to advanced oxidation processes (AOPs) for water treatment.

While specific degradation studies on (2,4-Dimethoxyphenyl)(phenyl)methanone are not widely available, the degradation pathways can be inferred from studies on similar structures, such as benzophenone-4 (BP-4), a sulfonated benzophenone derivative. In a UV/persulfate AOP, both hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) are generated and act as the primary oxidants.

The degradation of (2,4-Dimethoxyphenyl)(phenyl)methanone would likely proceed via the following steps: